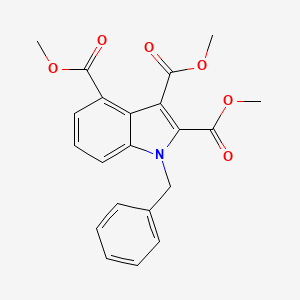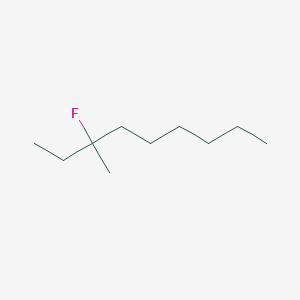
Phosphanediylbis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphanediylbis(phenylmethanone) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenylmethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphanediylbis(phenylmethanone) can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with phenylmagnesium bromide can yield the desired compound . The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of phosphanediylbis(phenylmethanone) often involves large-scale reactions using similar synthetic routes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Phosphanediylbis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
Phosphanediylbis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of phosphanediylbis(phenylmethanone) involves its interaction with molecular targets through its phosphorus center. It can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its activity.
Comparación Con Compuestos Similares
Phosphanediylbis(phenylmethanone) can be compared with other organophosphorus compounds such as triphenylphosphine and diphenylphosphine. Unlike these compounds, phosphanediylbis(phenylmethanone) has unique reactivity due to the presence of two phenylmethanone groups, which can influence its chemical behavior and applications.
Similar Compounds
- Triphenylphosphine
- Diphenylphosphine
- Phenylphosphine
Phosphanediylbis(phenylmethanone) stands out due to its distinct structure and the resulting chemical properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
91166-47-1 |
|---|---|
Fórmula molecular |
C14H11O2P |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
benzoylphosphanyl(phenyl)methanone |
InChI |
InChI=1S/C14H11O2P/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10,17H |
Clave InChI |
QGBHFHTYXPPAKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)PC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)

![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)

![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)


![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)




